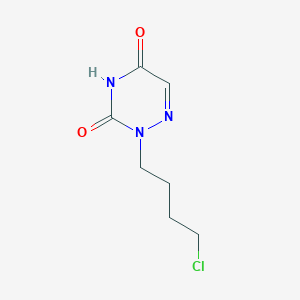
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione
Cat. No. B8488574
M. Wt: 203.62 g/mol
InChI Key: SVALBOPDZQEZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492540B2
Procedure details


22.1 g of 3,5-Bis-trimethylsilanyloxy-[1,2,4]triazine (86 mmol) were dissolved in 150 mL of dichloroethane followed by addition of 14.7 g of 1-bromo-4-chloro-butane (86 mmol) and 0.218 g of iodine (0.858 mmol). The reaction mixture was stirred for 25 h at room temperature. Then, 300 mL of methanol were added and the mixture was stirred for an additional 10 minutes. The solvents were evaporated under reduced pressure and the residue was partitioned between dichloromethane and water. The aqueous phase was extracted several times with dichloromethane. The combined organic layers were washed with 10% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and the organic phase was evaporated under reduced pressure. The thus obtained crude product was purified via silica gel chromatography using dichloromethane-methanol 0-10% to yield 13.4 g of the desired product.





Name
Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1[N:5]=[N:6][CH:7]=[C:8]([O:10][Si](C)(C)C)[N:9]=1.Br[CH2:18][CH2:19][CH2:20][CH2:21][Cl:22].CO>ClC(Cl)C.II>[Cl:22][CH2:21][CH2:20][CH2:19][CH2:18][N:5]1[C:4](=[O:3])[NH:9][C:8](=[O:10])[CH:7]=[N:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OC=1N=NC=C(N1)O[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCl
|
|
Name
|
|
|
Quantity
|
0.218 g
|
|
Type
|
catalyst
|
|
Smiles
|
II
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 25 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an additional 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between dichloromethane and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted several times with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 10% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thus obtained crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified via silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCCN1N=CC(NC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
